(3R,5R)-5-methylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-5-methylpiperidine-3-carboxylic acid: is a chiral piperidine derivative with significant interest in organic chemistry and pharmaceutical research. This compound features a piperidine ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position, both in the ® configuration. Its unique stereochemistry makes it a valuable building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method involves the asymmetric hydrogenation of 5-methylpyridine-3-carboxylic acid using a chiral catalyst. This process ensures the selective formation of the (3R,5R) isomer.
Chiral Pool Synthesis: Another approach utilizes chiral starting materials such as ®-3-hydroxy-5-methylpiperidine, which can be oxidized to the corresponding carboxylic acid.
Industrial Production Methods: Industrial production often employs large-scale asymmetric hydrogenation due to its efficiency and high enantioselectivity. The use of robust chiral catalysts and optimized reaction conditions ensures the consistent production of high-purity (3R,5R)-5-methylpiperidine-3-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various derivatives, such as ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong nucleophiles like alkoxides or amines.
Major Products:
Oxidation: Products include 5-methylpiperidine-3-one or 5-methylpiperidine-3-aldehyde.
Reduction: Products include 5-methylpiperidine-3-methanol or 5-methylpiperidine-3-amine.
Substitution: Products vary widely depending on the nucleophile used, leading to a range of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a precursor in the synthesis of complex organic molecules.
Chiral Ligand: Employed in asymmetric catalysis to induce chirality in target molecules.
Biology:
Enzyme Inhibitors: Serves as a scaffold for designing enzyme inhibitors, particularly for enzymes involved in neurotransmitter regulation.
Medicine:
Pharmaceuticals: Incorporated into the design of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry:
Agrochemicals: Utilized in the synthesis of agrochemicals that require specific chiral centers for activity.
Mechanism of Action
The mechanism by which (3R,5R)-5-methylpiperidine-3-carboxylic acid exerts its effects depends on its application. In pharmaceuticals, it often acts by binding to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved include neurotransmitter receptors in the brain, where it can modulate signaling pathways to achieve therapeutic effects.
Comparison with Similar Compounds
(3S,5S)-5-methylpiperidine-3-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
5-methylpiperidine-3-carboxylic acid: Without specific stereochemistry, this compound can exist as a racemic mixture with different properties.
Uniqueness: The (3R,5R) configuration of 5-methylpiperidine-3-carboxylic acid provides distinct stereochemical properties that can significantly influence its biological activity and interactions with chiral environments in chemical reactions and biological systems.
This detailed overview should provide a comprehensive understanding of (3R,5R)-5-methylpiperidine-3-carboxylic acid, its preparation, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(3R,5R)-5-methylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDSIHCOUDRMMA-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.